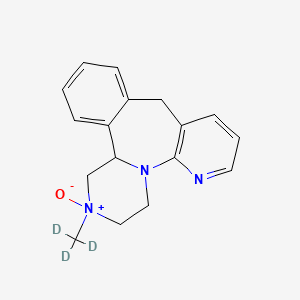

Mirtazapine-d3 N-Oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mirtazapine-d3 N-Oxide is a deuterated derivative of Mirtazapine, a tetracyclic piperazino-azepine antidepressant. Mirtazapine is primarily used in the treatment of major depressive disorder and has off-label uses for insomnia and appetite stimulation . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Mirtazapine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Mirtazapine-d3 N-Oxide typically involves the oxidation of Mirtazapine using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.

化学反应分析

Types of Reactions: Mirtazapine-d3 N-Oxide undergoes various chemical reactions, including:

Oxidation: Conversion of Mirtazapine to its N-oxide form.

Reduction: Reduction of the N-oxide back to the parent compound, Mirtazapine.

Substitution: Possible substitution reactions at the nitrogen or aromatic ring positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: this compound.

Reduction: Mirtazapine.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmacokinetic Studies

Mirtazapine-d3 N-Oxide plays a crucial role in pharmacokinetic research, which involves studying the absorption, distribution, metabolism, and excretion of mirtazapine. Understanding these parameters is essential for optimizing dosing regimens and enhancing therapeutic efficacy.

- Metabolism : this compound serves as a reference compound to investigate metabolic pathways involving cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. These studies help elucidate how mirtazapine and its derivatives are metabolized in the body, influencing their therapeutic effects and potential side effects.

Drug Development

The compound is utilized in drug development processes as a reference standard. Researchers employ this compound to assess the efficacy of new antidepressants and related drugs by comparing their pharmacological profiles against established benchmarks.

- Reference Compound : Its unique properties allow it to be used as a control in analytical chemistry for drug testing, ensuring that new formulations meet required standards.

Biological Studies

This compound is integral to biological studies aimed at understanding the mechanisms of action of mirtazapine. It aids in exploring how mirtazapine interacts with various neurotransmitter systems.

- Mechanism of Action : The compound acts as an antagonist at alpha-2 adrenergic receptors and serotonin 5-HT2 and 5-HT3 receptors. This dual action enhances norepinephrine and serotonin release, contributing to its antidepressant effects .

Clinical Insights

Research involving this compound has provided valuable insights into its clinical applications beyond depression treatment.

- Clinical Trials : Studies have shown that mirtazapine can effectively manage symptoms of anxiety and insomnia, making it a versatile option for patients with co-morbid conditions .

Case Studies

Several case studies highlight the therapeutic potential and safety profile of mirtazapine when used in conjunction with other medications.

- Combination Therapy : A case series indicated that combining mirtazapine with paroxetine resulted in positive outcomes for women with various psychiatric disorders, although some infants experienced mild side effects .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmacokinetics | Studying absorption, distribution, metabolism, and excretion processes of mirtazapine derivatives |

| Drug Development | Used as a reference compound in developing new antidepressants |

| Biological Mechanisms | Investigating interactions with neurotransmitter systems |

| Clinical Applications | Managing anxiety and insomnia alongside major depressive disorder |

作用机制

The mechanism of action of Mirtazapine-d3 N-Oxide is similar to that of Mirtazapine. It involves antagonism of central adrenergic and serotonergic receptors. Specifically, it acts as an antagonist at the alpha-2 adrenergic receptors and serotonin 5-HT2 and 5-HT3 receptors. This dual action increases the release of norepinephrine and serotonin, leading to its antidepressant effects .

相似化合物的比较

Mirtazapine: The parent compound, used as an antidepressant.

N-desmethylmirtazapine: A metabolite of Mirtazapine with similar pharmacological properties.

8-Hydroxymirtazapine: Another metabolite formed through hydroxylation.

Uniqueness: Mirtazapine-d3 N-Oxide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, providing valuable insights into the metabolism and action of Mirtazapine .

生物活性

Mirtazapine-d3 N-Oxide is a deuterated derivative of the antidepressant mirtazapine, which is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). This compound is of particular interest due to its unique pharmacological properties and its role as a metabolite of mirtazapine. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : C17H16D3N3O

- Molecular Weight : Approximately 284.37 g/mol

This compound features a nitrogen-oxide functional group, which differentiates it from its parent compound, mirtazapine. This structural modification may influence its biological activity and receptor interactions.

Mirtazapine exerts its antidepressant effects primarily through:

- Antagonism of Central Adrenergic Receptors : It acts as an antagonist at presynaptic α2-adrenergic receptors, enhancing noradrenergic neurotransmission.

- Serotonergic Modulation : this compound may also influence serotonergic pathways, although specific receptor interactions for the N-oxide form require further investigation.

Research indicates that metabolites like this compound could serve as prodrugs that enhance therapeutic efficacy by being converted back to active forms in vivo, potentially improving patient outcomes while minimizing side effects.

Metabolic Pathways

Mirtazapine undergoes extensive metabolism primarily through cytochrome P450 enzymes. Key metabolic pathways include:

- CYP2D6 and CYP3A4 : These enzymes are involved in the formation of various metabolites, including this compound.

- N-Oxidation : The conversion to the N-oxide form may alter pharmacokinetic properties and receptor binding profiles.

Understanding these metabolic processes is crucial for predicting drug interactions and individual responses to treatment .

Biological Activity and Pharmacokinetics

In vitro studies have shown that this compound exhibits biological activity that may differ from mirtazapine itself. Its pharmacokinetic properties include:

- Absorption and Distribution : this compound's deuterated nature allows for precise tracking in biological systems, enhancing the understanding of its metabolism.

- Protein Binding : Similar to mirtazapine, it is expected to have a high degree of protein binding, affecting its bioavailability.

Case Studies and Research Findings

Several studies have explored the implications of mirtazapine metabolites in clinical settings:

- Antidepressant Efficacy : Research has shown that patients treated with mirtazapine experience significant improvements in depressive symptoms. The role of metabolites like this compound in these outcomes remains an area for further exploration .

- Drug Interactions : Notable case reports indicate that combining mirtazapine with other medications can lead to enhanced effects or adverse reactions such as serotonin syndrome. Understanding how this compound interacts with other drugs could inform safer prescribing practices .

- Pharmacogenomics : Variations in metabolic enzyme activity among individuals can influence the efficacy and safety of mirtazapine therapy. Studies focusing on genetic polymorphisms affecting CYP enzymes may provide insights into personalized treatment approaches involving this compound .

Comparative Analysis

| Compound | Mechanism of Action | Key Metabolites | Clinical Applications |

|---|---|---|---|

| Mirtazapine | Noradrenergic and serotonergic modulation | 8-Hydroxy metabolite | Major depressive disorder (MDD), insomnia |

| This compound | Potential prodrug; altered receptor interactions | N-Oxides | Research applications in pharmacokinetics |

属性

IUPAC Name |

5-oxido-5-(trideuteriomethyl)-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFCUVMEBFTFQJ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。